molecular formula C14H29NO2 B1620182 Glycine, N-dodecyl- CAS No. 2274-80-8

Glycine, N-dodecyl-

Cat. No.: B1620182
CAS No.: 2274-80-8
M. Wt: 243.39 g/mol
InChI Key: LNPHVNNRZGCOBK-UHFFFAOYSA-N
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Description

Glycine, N-dodecyl-: is a surfactant derived from glycine, an amino acid, and dodecyl, a long-chain alkyl group. This compound is known for its amphiphilic properties, making it useful in various applications, particularly in the formulation of detergents and personal care products. Its structure allows it to interact with both hydrophilic and hydrophobic substances, enhancing its ability to reduce surface tension and stabilize emulsions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-dodecyl- typically involves the reaction of glycine with dodecylamine. The process can be carried out in an ethanol-water solvent system, where dodecylamine reacts with glycine under controlled conditions to form the desired product. The reaction is usually facilitated by the presence of a catalyst or under acidic or basic conditions to promote the formation of the amide bond .

Industrial Production Methods: In industrial settings, the production of Glycine, N-dodecyl- can be scaled up using similar reaction conditions. The process involves the careful control of temperature, pH, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency and quality of the industrial production process .

Chemical Reactions Analysis

Types of Reactions: Glycine, N-dodecyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids or aldehydes, while reduction can yield primary amines or alcohols. Substitution reactions can introduce various alkyl or acyl groups, resulting in a range of derivatives with different properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Glycine, N-dodecyl- primarily involves its interaction with lipid bilayers and proteins. Its amphiphilic structure allows it to insert into lipid membranes, disrupting their integrity and enhancing the permeability of the membrane. This property is particularly useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes .

At the molecular level, Glycine, N-dodecyl- can interact with various proteins, altering their conformation and activity. This interaction can affect enzymatic activity, protein-protein interactions, and other cellular processes, making it a versatile tool in biochemical research .

Comparison with Similar Compounds

Comparison: Glycine, N-dodecyl- is unique among these compounds due to its specific structure and properties. While all these compounds share the common feature of having a long alkyl chain, the presence of different amino acid residues imparts distinct characteristics. For example, N-dodecyl aspartic acid and N-dodecyl serine have additional functional groups that can participate in hydrogen bonding, potentially enhancing their solubility and interaction with other molecules. N-dodecyl lysine and N-dodecyl ornithine, on the other hand, have basic side chains that can interact with negatively charged surfaces, making them useful in different applications .

Properties

IUPAC Name

2-(dodecylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14(16)17/h15H,2-13H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPHVNNRZGCOBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCNCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177281
Record name Glycine, N-dodecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2274-80-8
Record name N-Dodecylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2274-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-dodecyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002274808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC18494
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18494
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glycine, N-dodecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Glycine was dissolved in a 2:1 mixture by volume of IPA and water. Triethylamine and 1-bromododecane were added to the solution successively and the mixture was kept stirring for more than 7 days. After the solvent was removed, THF was added to the remaining material. Triethylamine hydrobromide was removed by filtration and the filtrate was concentrated. N-n-dodecylglycine was obtained from the concentrated solution by separation and purification by column chromatography with the yield of 26.3%.
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Yield
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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